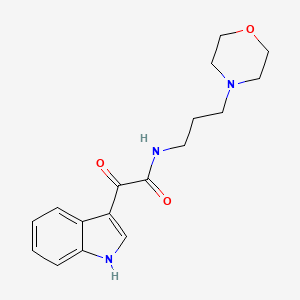

2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide

Description

2-(1H-Indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide is a synthetic indole derivative characterized by a 2-oxoacetamide backbone substituted at the indole C3 position and an N-linked 3-morpholinopropyl group. This compound belongs to a broader class of indole-based molecules known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The morpholinopropyl substituent enhances solubility and may influence target binding due to its polar, flexible structure.

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c21-16(14-12-19-15-5-2-1-4-13(14)15)17(22)18-6-3-7-20-8-10-23-11-9-20/h1-2,4-5,12,19H,3,6-11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRWPIQSFJTHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the morpholine moiety.

Formation of the Oxoacetamide Group: The final step involves the acylation of the indole-morpholine intermediate with an appropriate acylating agent, such as an acid chloride or anhydride, to form the oxoacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxoacetamide group, converting it to the corresponding amine.

Substitution: The indole and morpholine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives of the oxoacetamide group.

Substitution: Various substituted indole and morpholine derivatives.

Applications De Recherche Scientifique

Antitumor Activity

The primary application of 2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide is its antitumor activity . Research indicates that this compound exhibits significant efficacy against various solid tumors, particularly colorectal and lung cancers.

Case Study: Colorectal Cancer

A patent (US20030158153A1) highlights the compound's effectiveness against colorectal tumors, which are often resistant to conventional chemotherapy. The study emphasizes the urgent need for novel treatments due to the limited success of existing therapies like 5-fluorouracil, which shows efficacy in only a small percentage of patients .

Comparative Efficacy

To better understand the effectiveness of this compound compared to other compounds, the following table summarizes findings from various studies:

Other Biological Activities

Beyond its antitumor properties, derivatives of the indole structure have been reported to possess various biological activities, including:

- Antimicrobial Activity : Some studies suggest that indole derivatives can exhibit antimicrobial properties, making them potential candidates for treating infections.

- Anti-inflammatory Effects : Research indicates that certain indole compounds may reduce inflammation, which is a crucial factor in many chronic diseases.

Mécanisme D'action

The mechanism of action of 2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The morpholine ring may enhance the compound’s solubility and bioavailability, while the oxoacetamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparaison Avec Des Composés Similaires

Key Findings and Trends

Anticancer Activity: The adamantane-substituted derivative 5r demonstrated potent activity against HepG2 cells (IC₅₀ = 10.56 µM) via caspase-8-dependent apoptosis, contrasting with the microtubule-targeting mechanism of D-24851 . Morpholinopropyl-substituted derivatives (e.g., 3b–3f) from feature halogen or methoxy groups on the indole ring, which may enhance cytotoxicity but require further validation .

Antimicrobial Activity :

- 8,9-Dihydrocoscinamide B and the bromopropyl-nitrophenyl derivative from Utreja et al. (2020) highlight how N-alkyl/aryl groups shift activity from anticancer to antimicrobial .

Structural Influences on Mechanism: Bulky substituents like adamantane (in 5r) or chlorobenzyl (in D-24851) correlate with distinct mechanisms (apoptosis vs. microtubule disruption), underscoring the role of steric and electronic effects . The morpholinopropyl group in the target compound may improve solubility and target engagement compared to adamantane or simpler alkyl chains .

Activité Biologique

2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide, also known by its CAS number 327983-02-8, is a synthetic compound that features an indole ring, a morpholine ring, and an oxoacetamide group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of neurology and oncology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula: C₁₇H₂₁N₃O₃

Molecular Weight: 313.37 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole ring mimics natural ligands, facilitating binding to target sites. The morpholine moiety enhances solubility and bioavailability, while the oxoacetamide group can participate in hydrogen bonding, stabilizing the compound-target complex.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies suggest that this compound may inhibit tumor growth by modulating cell signaling pathways associated with cancer proliferation. It has been investigated for its potential to target specific oncogenic pathways.

- Neurological Effects : The compound has shown promise in modulating neurotransmitter systems, potentially acting as an agonist for melatonin receptors (MTNR1A), which are involved in regulating circadian rhythms and reproductive functions. This activity suggests potential applications in treating sleep disorders and mood regulation .

- Enzyme Inhibition : The compound has been identified as an inhibitor of ribosyldihydronicotinamide dehydrogenase (NQO2), which plays a role in detoxification processes within cells .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide | Structure | Moderate anticancer properties |

| 2-(1H-indol-3-yl)-N-(4-morpholinobutyl)-2-oxoacetamide | Structure | Neuroprotective effects |

| 2-(1H-indol-3-yl)-N-(3-piperidinopropyl)-2-oxoacetamide | Structure | Antidepressant-like effects |

The unique morpholinopropyl chain length and flexibility of this compound enhance its binding affinity and selectivity compared to others with different structural features.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of this compound:

- Cell Proliferation Assays : In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in significant inhibition of cell proliferation in cancer cell lines compared to control groups.

- Receptor Binding Studies : Binding affinity assays revealed that this compound interacts effectively with melatonin receptors, indicating its potential role as a therapeutic agent for sleep-related disorders.

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide?

The compound is synthesized via amide coupling reactions. A common approach involves activating the carboxylic acid precursor (e.g., 2-(1H-indol-3-yl)-2-oxoacetic acid) using coupling agents like HATU or DIPEA in DMF. The morpholinopropyl amine is then introduced under mild conditions (room temperature, overnight stirring). Purification typically involves column chromatography or recrystallization .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

- 1H/13C NMR : The indole proton resonates at δ ~7.6–7.7 ppm, while the morpholine protons appear as multiplets between δ 2.8–3.5 ppm. The oxoacetamide carbonyl is observed at ~168–170 ppm in 13C NMR .

- Mass Spectrometry : ESI/APCI(+) confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

- IR Spectroscopy : Key stretches include C=O (oxoacetamide, ~1680 cm⁻¹) and N-H (amide, ~3300 cm⁻¹) .

Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?

The indole ring enables π-π stacking and electrophilic substitution, the morpholinopropyl group enhances solubility via hydrogen bonding, and the oxoacetamide moiety participates in nucleophilic acyl substitutions. These groups collectively influence reactivity in cross-coupling or cyclization reactions .

Q. What purification techniques are effective for isolating this compound post-synthesis?

Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., from ethyl acetate) are standard methods. TLC monitors purity, with Rf values adjusted based on solvent polarity .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound during synthesis?

- Reagent Ratios : Increasing HATU (1.2 equiv) and DIPEA (5 equiv) improves activation efficiency .

- Solvent Systems : DMF enhances solubility of intermediates, but switching to THF may reduce side reactions.

- Temperature Control : Lower temperatures (-70°C) during intermediate steps minimize decomposition .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations predict electrophilic sites (e.g., indole C3) and vibrational modes. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guided by structural analogs .

Q. What intramolecular interactions or cyclization pathways are possible under basic conditions?

The oxoacetamide group may undergo intramolecular aldol condensation with the morpholine nitrogen, forming a six-membered ring. Monitoring via HPLC and quenching with aqueous acid prevents undesired cyclization .

Q. How does the morpholinopropyl group affect solubility and bioactivity?

The morpholine ring increases polarity, improving aqueous solubility (logP reduction). In analogs, this group enhances binding to serotonin receptors, suggesting potential neurological activity .

Q. What are potential sources of synthetic byproducts, and how can they be minimized?

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous peaks. Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) to resolve discrepancies between experimental and theoretical data .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.